molecular formula C26H53O5P B14317289 2-Methylpropyl octadecyl 3-oxobutan-2-yl phosphate CAS No. 112472-17-0

2-Methylpropyl octadecyl 3-oxobutan-2-yl phosphate

Cat. No.: B14317289
CAS No.: 112472-17-0
M. Wt: 476.7 g/mol
InChI Key: ZLWKOMNUQQRGBT-UHFFFAOYSA-N
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Description

It is also referred to as phosphoric acid, 1-methyl-2-oxopropyl 2-methylpropyl octadecyl ester . This compound is characterized by its complex molecular structure, which includes a phosphate group, a long alkyl chain, and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl octadecyl 3-oxobutan-2-yl phosphate typically involves the esterification of phosphoric acid with the corresponding alcohols. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions is crucial to ensure the quality and consistency of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl octadecyl 3-oxobutan-2-yl phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of phosphate esters .

Scientific Research Applications

2-Methylpropyl octadecyl 3-oxobutan-2-yl phosphate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphate esters.

    Biology: The compound is studied for its potential role in biological systems, particularly in the context of phosphate metabolism and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or as a component in pharmaceutical formulations.

    Industry: The compound is utilized in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methylpropyl octadecyl 3-oxobutan-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, which are critical for regulating various biochemical pathways. Additionally, the long alkyl chain may facilitate the compound’s incorporation into lipid membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpropyl octadecyl phosphate
  • Octadecyl 3-oxobutan-2-yl phosphate
  • 2-Methylpropyl 3-oxobutan-2-yl phosphate

Uniqueness

2-Methylpropyl octadecyl 3-oxobutan-2-yl phosphate is unique due to its combination of a long alkyl chain, a ketone functional group, and a phosphate ester. This unique structure imparts distinct physicochemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .

Properties

CAS No.

112472-17-0

Molecular Formula

C26H53O5P

Molecular Weight

476.7 g/mol

IUPAC Name

2-methylpropyl octadecyl 3-oxobutan-2-yl phosphate

InChI

InChI=1S/C26H53O5P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-29-32(28,30-23-24(2)3)31-26(5)25(4)27/h24,26H,6-23H2,1-5H3

InChI Key

ZLWKOMNUQQRGBT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)(OCC(C)C)OC(C)C(=O)C

Origin of Product

United States

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